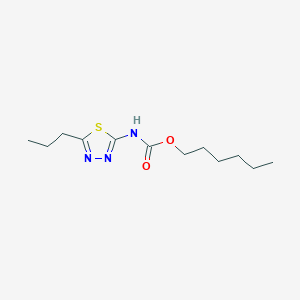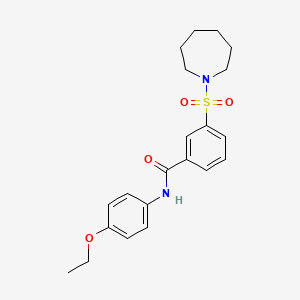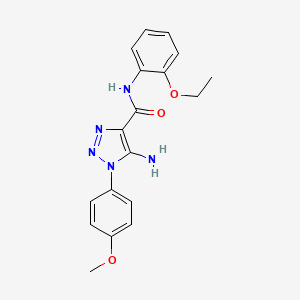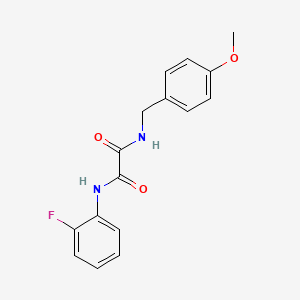
hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate
Vue d'ensemble
Description
Hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate, also known as S-777, is a synthetic compound that belongs to the class of thiadiazole carbamates. It has been extensively studied for its potential applications in various fields of science, including agriculture, medicine, and biology.
Applications De Recherche Scientifique
Hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate has been widely used in scientific research for its potential applications in the field of agriculture. It has been shown to have insecticidal and acaricidal properties, making it a promising candidate for the development of new pesticides. It has also been studied for its potential use as a plant growth regulator, as it has been shown to enhance plant growth and improve crop yield.
Mécanisme D'action
The exact mechanism of action of hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in insects and mites, leading to their death. It has also been shown to affect the growth and development of plants, although the exact mechanism is still under investigation.
Biochemical and Physiological Effects:
Hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate has been shown to have a range of biochemical and physiological effects. In insects and mites, it has been shown to inhibit the activity of certain enzymes, leading to their death. In plants, it has been shown to enhance growth and improve crop yield by affecting various physiological processes such as photosynthesis and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate for lab experiments is its high potency and selectivity towards insects and mites. This makes it a valuable tool for studying the biochemistry and physiology of these organisms. However, its potential toxicity to non-target organisms and the environment is a limitation that must be taken into consideration.
Orientations Futures
There are several future directions for the study of hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate. One area of research is the development of new pesticides based on its structure and mode of action. Another area of research is the investigation of its potential use as a plant growth regulator, and its effects on various crops. Furthermore, the development of new formulations and delivery systems for hexyl (5-propyl-1,3,4-thiadiazol-2-yl)carbamate could improve its efficacy and reduce its environmental impact.
Propriétés
IUPAC Name |
hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-3-5-6-7-9-17-12(16)13-11-15-14-10(18-11)8-4-2/h3-9H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAGVFGESMLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC1=NN=C(S1)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)

![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)


![9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B4795514.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4795522.png)
![3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795524.png)
![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4795529.png)
![5,6-dimethyl-7-(4-methyl-2-pyridinyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4795530.png)

![N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide](/img/structure/B4795559.png)